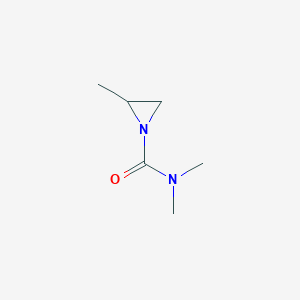![molecular formula C13H12N4 B163984 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine CAS No. 1246471-10-2](/img/structure/B163984.png)
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in the inflammatory response, tumor growth, and microbial proliferation. Additionally, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in tumor cells and inhibit microbial growth. Furthermore, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine in lab experiments include its high yield and purity, as well as its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on optimizing the synthesis method to improve yield and purity. Furthermore, research could investigate the potential use of this compound as a photoresponsive material for optoelectronic devices. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has potential as a photoresponsive material for optoelectronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a multi-step process that involves the condensation of 4-aminobenzonitrile with 2-cyanopyridine, followed by reduction and cyclization steps. The final product is obtained in good yield and purity, making it suitable for further research.
Scientific Research Applications
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have potential as a photoresponsive material for optoelectronic devices.
properties
CAS RN |
1246471-10-2 |
|---|---|
Product Name |
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine |
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C13H12N4/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,14-15H2 |
InChI Key |
ZPYQDVFCCVBVSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)










